Methyl 4-((1-cyanocyclobutyl)methoxy)benzoate
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Overview
Description
Methyl 4-((1-cyanocyclobutyl)methoxy)benzoate is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol . It is a derivative of benzoate, featuring a cyanocyclobutyl group attached to the methoxybenzoate structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((1-cyanocyclobutyl)methoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 1-cyanocyclobutylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity . The process may involve steps such as esterification, purification, and crystallization to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity reagents and advanced purification techniques ensures the production of this compound with consistent quality and minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((1-cyanocyclobutyl)methoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, amines, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-((1-cyanocyclobutyl)methoxy)benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 4-((1-cyanocyclobutyl)methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1-cyanocyclobutyl)benzoate: Similar in structure but lacks the methoxy group.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of the cyanocyclobutyl group.
Uniqueness
Methyl 4-((1-cyanocyclobutyl)methoxy)benzoate is unique due to the presence of both the cyanocyclobutyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds .
Biological Activity
Methyl 4-((1-cyanocyclobutyl)methoxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C13H15N1O3
- Molecular Weight : 233.27 g/mol
The compound features a methoxy group attached to a benzoate moiety, which is linked to a cyclobutyl group with a cyano functional group. This unique structure may contribute to its biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Interaction : The compound may interact with various biological receptors, influencing signaling pathways related to cell growth and apoptosis.
- Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, particularly those linked to cancer cell proliferation.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could mitigate oxidative stress in cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Apoptosis induction via caspases |
A549 (Lung) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects against several bacterial strains. In vitro tests revealed that it could inhibit the growth of both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Case Studies
-
Case Study on Anticancer Efficacy :
- In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased early and late apoptotic cells after treatment.
-
Case Study on Antimicrobial Effects :
- A series of experiments evaluated the compound's efficacy against common pathogens in clinical isolates. The results indicated that it significantly inhibited bacterial growth, suggesting potential as a new antimicrobial agent.
Safety and Toxicity
While preliminary studies indicate promising biological activity, further research is necessary to evaluate the safety profile and toxicity of this compound. Toxicological assessments should focus on acute and chronic exposure effects, as well as potential interactions with other pharmaceuticals.
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl 4-[(1-cyanocyclobutyl)methoxy]benzoate |
InChI |
InChI=1S/C14H15NO3/c1-17-13(16)11-3-5-12(6-4-11)18-10-14(9-15)7-2-8-14/h3-6H,2,7-8,10H2,1H3 |
InChI Key |
XREBJDVDZMDRRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2(CCC2)C#N |
Origin of Product |
United States |
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